A 779 trifluoroacetate

Description

Contextualization within the Renin-Angiotensin System and Mas Receptor Signaling

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. The classical understanding of the RAS centered on the actions of Angiotensin II (Ang II), which, by binding to its type 1 (AT1) receptor, mediates vasoconstriction, inflammation, and fibrosis. However, a counter-regulatory or "protective" axis of the RAS has been identified, primarily involving Angiotensin-(1-7), the enzyme Angiotensin-Converting Enzyme 2 (ACE2), and the Mas receptor. caymanchem.comresearchgate.net

Angiotensin-(1-7) generally opposes the detrimental effects of Ang II. ahajournals.org It exerts vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic actions through its interaction with the G protein-coupled receptor, Mas. caymanchem.comresearchgate.net The discovery and characterization of this protective axis have opened new avenues for understanding and potentially treating cardiovascular and renal diseases.

A-779 trifluoroacetate (B77799) functions as a selective antagonist at the Mas receptor. ahajournals.orgmedchemexpress.com By blocking the binding of Angiotensin-(1-7) to the Mas receptor, A-779 allows researchers to isolate and study the specific effects mediated by this pathway. ahajournals.org Its high selectivity for the Mas receptor, with negligible affinity for the classical Angiotensin II AT1 and AT2 receptors, makes it a precise pharmacological tool. ahajournals.orgrndsystems.comtocris.com The use of A-779 has been instrumental in confirming that the beneficial actions of Angiotensin-(1-7) are indeed mediated through the Mas receptor. ahajournals.org

Historical Development and Initial Characterization of A-779 as a Research Tool

The journey to understanding the protective arm of the RAS was significantly advanced by the development of selective antagonists. Before the identification of the Mas receptor as the target for Angiotensin-(1-7), researchers sought tools to differentiate the effects of this heptapeptide (B1575542) from those of Angiotensin II.

In 1994, the synthetic analog D-Ala⁷-Ang-(1-7), which came to be known as A-779, was characterized as a potent and selective antagonist of Angiotensin-(1-7). ahajournals.org This was a landmark development, providing the first strong evidence for the existence of a specific receptor for Angiotensin-(1-7) that was distinct from the well-characterized AT1 and AT2 receptors. ahajournals.org

Initial characterization studies demonstrated that A-779 could effectively block the physiological actions of Angiotensin-(1-7). For instance, it was shown to inhibit the antidiuretic effect of Angiotensin-(1-7) in rats. rndsystems.comtocris.com Further studies in various experimental models confirmed its ability to antagonize the effects of Angiotensin-(1-7) without interacting with other components of the RAS. ahajournals.org The development of A-779, and later another antagonist D-Pro⁷-Ang-(1-7), provided researchers with the necessary tools to probe the biological significance of the Angiotensin-(1-7)/Mas receptor axis. ahajournals.org The subsequent identification of the Mas receptor as the specific binding site for Angiotensin-(1-7) in 2003 solidified the role of A-779 as a key research compound for investigating this signaling pathway. ahajournals.org

Detailed Research Findings with A-779 Trifluoroacetate

The application of A-779 in various experimental settings has generated a wealth of data, clarifying the role of the Angiotensin-(1-7)/Mas receptor axis in different physiological and pathological conditions.

Table 1: In Vitro Research Findings with A-779 Trifluoroacetate

| Cell Type/Tissue | Experimental Condition | Key Finding with A-779 | Reference |

|---|---|---|---|

| Vascular Smooth Muscle Cells (VSMCs) | Ang II-induced proliferation | A-779 blocked the inhibitory effect of Ang-(1-7) on VSMC proliferation. | ahajournals.orgmedchemexpress.com |

| Vascular Smooth Muscle Cells (VSMCs) | Ang II-induced inflammation | A-779 reversed the suppressive effect of Ang-(1-7) on the expression of inflammatory markers like MCP-1 and VCAM-1. | ahajournals.orgmedchemexpress.com |

| Vascular Smooth Muscle Cells (VSMCs) | Ang II-induced Akt and ERK1/2 phosphorylation | The inhibitory effect of Ang-(1-7) on Ang II-induced phosphorylation of Akt and ERK1/2 was blocked by A-779. | medchemexpress.com |

| Chinese Hamster Ovary (CHO) cells transfected with Mas | Ang-(1-7)-induced arachidonic acid release | A-779 inhibited the release of arachidonic acid stimulated by Ang-(1-7). | caymanchem.com |

| Kidney slices from Mas-knockout mice | 125I-Ang-(1-7) binding | A-779 displaced the binding of 125I-Ang-(1-7), confirming its interaction with the Mas receptor. | ahajournals.org |

Table 2: In Vivo Research Findings with A-779 Trifluoroacetate

| Animal Model | Experimental Condition | Key Finding with A-779 | Reference |

|---|---|---|---|

| Water-loaded rats | Antidiuretic effect of Ang-(1-7) | A-779 prevented the antidiuretic effects induced by Ang-(1-7). | caymanchem.comrndsystems.comtocris.com |

| Rats | Microinjection into the nucleus of the solitary tract | A-779 inhibited the decrease in mean arterial pressure induced by Ang-(1-7). | caymanchem.com |

| Ovariectomized (OVX) rats (model for osteoporosis) | Bone health | A-779 abolished the favorable effects of Ang-(1-7) on bone health, suggesting the vital role of the Mas receptor in mediating these protective effects. | medchemexpress.com |

| Rats with monocrotaline-induced pulmonary fibrosis | Pulmonary fibrosis | A-779 was shown to attenuate pulmonary fibrosis. | rndsystems.comtocris.com |

| Rats with blocked AT1 and AT2 receptors | Renal hemodynamics | A-779 increased urine flow rate and sodium excretion in male rats, but not in female rats. | caymanchem.com |

Properties

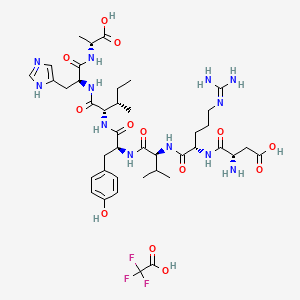

Molecular Formula |

C41H61F3N12O13 |

|---|---|

Molecular Weight |

987.0 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C39H60N12O11.C2HF3O2/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54;3-2(4,5)1(6)7/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44);(H,6,7)/t20-,21+,25-,26-,27-,28-,30-,31-;/m0./s1 |

InChI Key |

KEBJQEFOFJTHSC-VLIPIWRHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Pharmacological Characterization and Molecular Mechanisms of A 779 Trifluoroacetate

Selective Mas Receptor Antagonism

The primary pharmacological action of A-779 trifluoroacetate (B77799) is its selective blockade of the Mas receptor. This selectivity is crucial for distinguishing the biological effects mediated by the Mas receptor from those associated with other components of the renin-angiotensin system, particularly the Angiotensin Type 1 (AT1R) and Type 2 (AT2R) receptors.

A-779 demonstrates high binding affinity and specificity for the Mas receptor. Radioligand binding assays have determined its half-maximal inhibitory concentration (IC₅₀) to be approximately 0.3 nM for the Mas receptor. sigmaaldrich.comcaymanchem.com This potent binding confirms its efficacy as an antagonist at this site.

Crucially, A-779 exhibits negligible affinity for either the AT1 or AT2 receptors. sigmaaldrich.comtocris.comcenmed.com Studies conducted on adrenocortical membranes show that A-779, at a concentration of 1 µM, does not compete with agonists for binding to AT1 and AT2 receptors. caymanchem.comcaymanchem.com Furthermore, in adrenomedullary membranes, the IC₅₀ value for these receptors is greater than 10 µM, underscoring its high selectivity for the Mas receptor. caymanchem.comcaymanchem.com

| Receptor | Binding Parameter | Value | Tissue/Cell Model | Source |

|---|---|---|---|---|

| Mas Receptor | IC₅₀ | 0.3 nM | Radioligand binding assay | sigmaaldrich.comcaymanchem.com |

| AT₁ Receptor | Affinity | Negligible | Adrenocortical membranes (at 1 µM) | caymanchem.comtocris.comcaymanchem.com |

| AT₂ Receptor | Affinity | Negligible | Adrenocortical membranes (at 1 µM) | caymanchem.comtocris.comcaymanchem.com |

| AT₁/AT₂ Receptors | IC₅₀ | >10 µM | Adrenomedullary membranes | caymanchem.comcaymanchem.com |

The functional differentiation of A-779 from ligands of AT1 and AT2 receptors is a cornerstone of its utility in research. The Mas receptor is recognized as a distinct entity from the classical Angiotensin II receptors, AT1R and AT2R. medchemexpress.com A-779's ability to selectively antagonize the Mas receptor without cross-reactivity allows for the precise investigation of the Ang-(1-7)-mediated pathway. tocris.com This is exemplified in studies where the specific blockade of AT1 and AT2 receptors with antagonists like losartan (B1675146) and PD 123319, respectively, allows A-779 to reveal the specific physiological roles of Mas receptor activation. caymanchem.com

Receptor Binding Kinetics and Specificity (e.g., negligible affinity for AT1R or AT2R)

Intracellular Signaling Pathways Modulated by A-779 Trifluoroacetate

As a Mas receptor antagonist, A-779 functions by blocking the intracellular signaling cascades that are normally initiated by Angiotensin-(1-7) binding. This inhibitory action has been demonstrated across various downstream cellular responses and involves direct interaction with the G protein-coupled receptor signaling machinery.

A-779 effectively inhibits a range of cellular responses that are dependent on Mas receptor activation by Ang-(1-7). A key in vitro finding is that A-779 inhibits the Ang-(1-7)-induced release of arachidonic acid in Chinese Hamster Ovary (CHO) cells that have been genetically engineered to express the Mas receptor. caymanchem.comcaymanchem.com

Further research has shown that A-779 can reverse or block other Ang-(1-7)-mediated effects. For instance, it blocks the ability of Ang-(1-7) to suppress the expression of proliferating cell nuclear antigen (PCNA) and to inhibit key inflammatory markers such as monocyte chemoattractant protein-1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1). medchemexpress.com Additionally, A-779 has been shown to abolish the anti-inflammatory effects of centrally administered Ang-(1-7), which involves the modulation of cytokines like tumor necrosis factor (TNF) and interleukin-10 (IL-10). nih.gov In gastric ulcer healing models, A-779 was found to inhibit the Ang-(1-7)-induced increase in constitutive nitric oxide synthase (cNOS) mRNA expression. jpp.krakow.pl

| Downstream Response | Effect of Ang-(1-7) | Effect of A-779 | Cell/System Model | Source |

|---|---|---|---|---|

| Arachidonic Acid Release | Induces | Inhibits | Mas-transfected CHO cells | caymanchem.comcaymanchem.com |

| PCNA Expression | Suppresses | Blocks suppression | Vascular Smooth Muscle Cells (VSMCs) | medchemexpress.com |

| Inflammatory Cytokine Expression (MCP-1, VCAM-1) | Retards | Blocks retardation | VSMCs | medchemexpress.com |

| Akt and ERK1/2 Phosphorylation | Inhibits | Blocks inhibition | VSMCs | medchemexpress.com |

| TNF & IL-10 Modulation | Modulates (anti-inflammatory) | Abrogates modulation | Endotoxemic rats (central administration) | nih.gov |

| cNOS mRNA Expression | Increases | Inhibits increase | Gastric ulcer model in rats | jpp.krakow.pl |

The Mas receptor belongs to the large superfamily of G protein-coupled receptors (GPCRs). diabetesjournals.orgmedchemexpress.eu Upon agonist binding, these receptors activate intracellular signaling pathways through heterotrimeric G proteins. sigmaaldrich.com A-779's antagonism at the Mas receptor directly interferes with this process.

By blocking the Mas receptor, A-779 prevents the downstream signaling events that follow its activation. This includes the Ang-(1-7)-mediated inhibition of Akt and ERK1/2 phosphorylation, which are critical components of many GPCR signaling pathways. medchemexpress.com The blockade of these pathways by A-779 has been shown to have significant physiological consequences, such as abolishing the protective effects of Ang-(1-7) on bone health, a process that involves a complex cascade including RANKL and OPG expression. medchemexpress.comchemicalbook.com

Interestingly, the interaction can be complex. In one study investigating insulin (B600854) secretion, a Mas receptor agonist (AVE0991) was shown to increase levels of phosphorylated Akt (pAKT), but this effect was not blocked by A-779, suggesting the potential for biased agonism or alternative signaling pathways under certain cellular contexts. ucl.ac.uk

Preclinical Investigations of A 779 Trifluoroacetate in Physiological Systems

Cardiovascular System Pathophysiology in Experimental Models

Influence on Hemodynamic Regulation in Non-Human Subjects (e.g., effects on mean arterial pressure)

A-779 trifluoroacetate (B77799), a selective antagonist for the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor, has been investigated for its effects on hemodynamic regulation in various non-human experimental models. caymanchem.comnih.gov Studies have shown that A-779 can inhibit the decrease in mean arterial pressure (MAP) induced by Ang-(1-7) when administered via microinjection into the nucleus of the solitary tract, a key cardiovascular regulatory center in the brainstem. caymanchem.com However, in the absence of Ang-(1-7) stimulation, A-779 itself does not appear to have a significant effect on basal MAP. caymanchem.comnih.gov

In studies involving anesthetized male and female Wistar rats where angiotensin II receptors (AT1 and AT2) were blocked, the administration of A-779 did not significantly alter MAP or renal perfusion pressure (RPP). nih.govnih.gov Similarly, in both male and female spontaneously hypertensive rats (SHR), infusion of A-779 alone did not change basal blood pressure. nih.gov Furthermore, in ovariectomized rats, both with and without two-kidney, one-clip (2K1C) induced hypertension, A-779 or its vehicle did not produce alterations in MAP or RPP. nih.govsemanticscholar.org These findings suggest that under the conditions of these experiments, the Mas receptor does not play a major role in maintaining basal blood pressure.

However, when co-infused with Angiotensin II (Ang II) in SHR, A-779 eliminated the sex difference typically observed in the blood pressure response to Ang II. nih.gov This suggests a modulatory role for the Ang-(1-7)/Mas receptor axis in Ang II-induced hypertension, with differing effects between sexes. nih.gov

| Experimental Model | Intervention | Key Hemodynamic Findings | Reference |

| Rats (microinjection into nucleus of solitary tract) | A-779 + Ang-(1-7) | Inhibited Ang-(1-7)-induced decrease in MAP. | caymanchem.com |

| Rats (microinjection into nucleus of solitary tract) | A-779 (basal) | No effect on basal MAP. | caymanchem.com |

| Anesthetized Wistar rats (AT1/AT2 receptors blocked) | A-779 | No significant change in MAP or RPP. | nih.govnih.gov |

| Spontaneously Hypertensive Rats (SHR) | A-779 (basal) | Did not alter basal blood pressure in males or females. | nih.gov |

| Spontaneously Hypertensive Rats (SHR) | A-779 + Ang II | Eliminated sex difference in blood pressure response to Ang II. | nih.gov |

| Ovariectomized rats (with and without 2K1C hypertension) | A-779 | Did not alter MAP or RPP. | nih.govsemanticscholar.org |

Modulation of Vascular Tone and Function in In Vitro and Animal Studies (e.g., antagonism of Ang-(1-7) induced vasodilation)

A-779 has been demonstrated to be a potent antagonist of the vasodilatory effects of Ang-(1-7). In isolated mesenteric microvessels from mice, pre-incubation with A-779 completely abolished the concentration-dependent vasodilation induced by Ang-(1-7). nih.gov This effect was shown to be nitric oxide (NO) mediated, as the vasodilation was absent in the presence of a nitric oxide synthase inhibitor. nih.gov Further supporting the role of the Mas receptor, microvessels from Mas-deficient mice also lacked the ability to relax in response to Ang-(1-7). nih.gov

Studies have indicated that Ang-(1-7)-induced vasodilation is dependent on the endothelium and involves the release of NO and prostaglandins. jpp.krakow.pl A-779's ability to block these effects underscores the critical role of the Mas receptor in mediating the vascular actions of Ang-(1-7). Interestingly, in human umbilical vein endothelial cells, A-779 was also found to prevent bradykinin-mediated NO generation, suggesting a potential cross-talk between the Mas receptor and other vasodilator systems. nih.gov In canine and porcine coronary arteries, Ang-(1-7) has been shown to cause vasodilation, an effect that would be antagonized by A-779. chemsrc.com

Renal System Physiology and Disease Models

Regulation of Fluid and Electrolyte Homeostasis in Animal Models (e.g., antidiuretic effects, urine flow rate, sodium excretion)

The compound A-779 trifluoroacetate has been shown to influence fluid and electrolyte balance in animal models, primarily by antagonizing the effects of Ang-(1-7). In water-loaded rats, A-779 prevents the antidiuretic effects of Ang-(1-7). caymanchem.com

In studies where both AT1 and AT2 receptors were blocked by losartan (B1675146) and PD 123319 respectively, A-779 demonstrated sex-dependent effects on renal excretion. caymanchem.com Specifically, in male rats under these conditions, A-779 increased urine flow rate and sodium excretion. caymanchem.comresearchgate.net In contrast, these effects were not observed in female rats. caymanchem.com When the Mas receptor was blocked in male rats (with intact AT1/AT2 receptors), there was a significant increase in urine flow and sodium excretion at a renal perfusion pressure of 100 mmHg, a response not seen in females. researchgate.net

Furthermore, in spontaneously hypertensive rats, while A-779 infusion alone did not significantly alter protein excretion in males, it led to a roughly seven-fold increase in proteinuria in females after one week of Ang II infusion, compared to a 2.5-fold increase with Ang II alone. nih.gov

| Animal Model | Experimental Condition | Effect of A-779 | Reference |

| Water-loaded rats | Co-administration with Ang-(1-7) | Prevents the antidiuretic effects of Ang-(1-7). | caymanchem.com |

| Male rats | AT1 and AT2 receptors blocked | Increases urine flow rate and sodium excretion. | caymanchem.comresearchgate.net |

| Female rats | AT1 and AT2 receptors blocked | No effect on urine flow rate and sodium excretion. | caymanchem.com |

| Male rats | Mas receptor blocked (AT1/AT2 intact) | Increased urine flow and sodium excretion at 100 mmHg RPP. | researchgate.net |

| Female spontaneously hypertensive rats | Co-infused with Ang II for 1 week | Significantly increased proteinuria compared to Ang II alone. | nih.gov |

Effects on Renal Hemodynamics in Preclinical Studies (e.g., renal blood flow)

The influence of A-779 on renal hemodynamics appears to be complex and dependent on the experimental context, including the sex of the animal and the status of other components of the renin-angiotensin system. In several studies on anesthetized rats, the administration of A-779 alone did not significantly alter baseline renal blood flow (RBF) or renal vascular resistance (RVR). nih.govnih.govnih.gov

However, when both AT1 and AT2 receptors were blocked in male rats, there was a tendency for A-779 to increase the ratio of renal blood flow to kidney weight (RBF/KW), although this did not reach statistical significance (P=0.08). nih.gov This trend was not observed in female rats, suggesting a potential sex-specific interaction. nih.gov In ovariectomized, estradiol-treated rats that were not hypertensive, the greatest decrease in RBF and increase in RVR in response to Ang II infusion was observed in the group that received A-779. nih.govsemanticscholar.org This suggests that blocking the Mas receptor in this specific physiological state may enhance the vasoconstrictor response to Ang II in the renal vasculature.

Sex-Dependent Responses in Renal Excretory Functions in Animal Models

Preclinical investigations have consistently revealed sex-dependent responses to A-779 concerning renal excretory functions. A prominent finding is that A-779 increases urine flow rate and sodium excretion in male rats when AT1 and AT2 receptors are blocked, an effect that is absent in female rats under the same conditions. caymanchem.comresearchgate.net This suggests a differential role of the Ang-(1-7)/Mas receptor axis in regulating renal excretion between sexes, which becomes apparent when the actions of Ang II are inhibited.

Further evidence of sexual dimorphism comes from studies on pressure diuresis and natriuresis. When the Mas receptor was blocked with A-779 in rats with intact Ang II receptors, male rats exhibited a significant increase in urine flow and sodium excretion at a higher renal perfusion pressure, a response not seen in female rats. researchgate.net In spontaneously hypertensive rats, the impact of A-779 on Ang II-induced renal injury also differed by sex, with female rats showing a much greater increase in proteinuria when treated with A-779 and Ang II compared to males. nih.gov These findings collectively point towards a significant modulatory role of the Ang-(1-7)/Mas receptor pathway in renal function that is distinctly different in males and females.

Central Nervous System Modulatory Actions

A-779 trifluoroacetate, a selective antagonist of the Mas receptor, has been instrumental in elucidating the central nervous system's role in cardiovascular regulation, particularly within the brainstem. The nucleus of the solitary tract (NTS) is a critical brainstem region that integrates cardiovascular sensory information. nih.govsid.ir Microinjection studies in non-human models have demonstrated that A-779 trifluoroacetate can modulate cardiovascular responses by blocking the effects of Angiotensin-(1-7) in this nucleus. caymanchem.comnetascientific.comnetascientific.comcaymanchem.com

Specifically, research has shown that the microinjection of A-779 trifluoroacetate into the nucleus of the solitary tract inhibits the decrease in mean arterial pressure that is typically induced by Angiotensin-(1-7). caymanchem.comnetascientific.comnetascientific.comcaymanchem.com This finding is significant as it indicates that the vasodepressor effect of Angiotensin-(1-7) within the NTS is mediated by the Mas receptor. Notably, the administration of A-779 trifluoroacetate alone into the NTS does not have an effect on the basal mean arterial pressure, highlighting its specific antagonistic action on the Angiotensin-(1-7)/Mas receptor pathway. caymanchem.comnetascientific.comnetascientific.comcaymanchem.com

These preclinical investigations underscore the importance of the Angiotensin-(1-7)/Mas receptor axis within the nucleus of the solitary tract in central cardiovascular control. The use of A-779 trifluoroacetate has been pivotal in defining this pathway's contribution to blood pressure regulation.

Table 1: Neurophysiological Effects of A-779 Trifluoroacetate in the Nucleus of the Solitary Tract

| Experimental Model | Intervention | Key Findings |

|---|---|---|

| Non-human preclinical models | Microinjection of A-779 trifluoroacetate into the nucleus of the solitary tract | Inhibits the Angiotensin-(1-7)-induced decrease in mean arterial pressure. caymanchem.comnetascientific.comnetascientific.comcaymanchem.com |

| Non-human preclinical models | Microinjection of A-779 trifluoroacetate into the nucleus of the solitary tract | No significant effect on basal mean arterial pressure. caymanchem.comnetascientific.comnetascientific.comcaymanchem.com |

Emerging Biological Activities of A-779 Trifluoroacetate in Non-Human Paradigms

Preclinical studies in various non-human models have revealed that A-779 trifluoroacetate plays a significant role in modulating oxidative stress and inflammatory pathways by blocking the Angiotensin-(1-7)/Mas receptor axis. This axis is increasingly recognized for its protective functions, and its blockade by A-779 trifluoroacetate often leads to the exacerbation of inflammatory and oxidative conditions.

In an experimental model of colitis in mice, daily administration of A-779 trifluoroacetate was found to significantly worsen the features of the disease. plos.orgnih.govsemanticscholar.org This was in stark contrast to the administration of Angiotensin-(1-7), which ameliorated colitis. plos.orgnih.govsemanticscholar.org The pro-inflammatory effect of A-779 is linked to its ability to block the endogenous anti-inflammatory actions of the Angiotensin-(1-7)/Mas receptor pathway. plos.orgnih.govsemanticscholar.org Furthermore, in a model of antigen-induced arthritis, A-779 trifluoroacetate was shown to prevent the pro-resolving actions of Angiotensin-(1-7), which include promoting neutrophil apoptosis. frontiersin.org

Regarding oxidative stress, studies in salt-fed rats have demonstrated that the protective effects of Angiotensin-(1-7) in restoring vascular relaxation are inhibited by the administration of A-779 trifluoroacetate. nih.gov These protective effects of Angiotensin-(1-7) are associated with a reduction in vascular oxidant stress. nih.gov Similarly, in a model of subarachnoid hemorrhage, the beneficial effects of a Mas receptor agonist in reducing oxidative stress and neuronal apoptosis were reversed by A-779. scienceopen.com In a model of renal injury in ovariectomized rats, while the phytoestrogen daidzein (B1669772) showed anti-inflammatory and antioxidant effects, the co-administration with A-779 was studied to understand the interplay with the Mas receptor. sid.ir

Table 2: Effects of A-779 Trifluoroacetate on Oxidative Stress and Inflammation

| Experimental Paradigm | Effect of A-779 Trifluoroacetate Administration | Implied Role of Ang-(1-7)/Mas Axis |

|---|---|---|

| Mouse model of colitis | Worsened features of colitis. plos.orgnih.govsemanticscholar.org | Anti-inflammatory |

| Mouse model of antigen-induced arthritis | Prevented the pro-resolving actions of Angiotensin-(1-7). frontiersin.org | Pro-resolving/Anti-inflammatory |

| Salt-fed rats with vascular dysfunction | Inhibited the restoration of vascular relaxation and the reduction of vascular oxidant stress by Angiotensin-(1-7). nih.gov | Vasculoprotective/Antioxidant |

| Rat model of subarachnoid hemorrhage | Reversed the reduction in oxidative stress and neuronal apoptosis mediated by a Mas receptor agonist. scienceopen.com | Neuroprotective/Antioxidant |

The involvement of A-779 trifluoroacetate in preclinical studies has also shed light on the role of the Angiotensin-(1-7)/Mas receptor axis in the modulation of fibrotic processes. Fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, can lead to organ dysfunction.

In a mouse model of acute lung injury induced by lipopolysaccharide (LPS), treatment with A-779 trifluoroacetate showed a tendency to aggravate collagen deposition and lung remodeling. nih.gov This finding suggests that the endogenous Angiotensin-(1-7)/Mas receptor pathway has a protective, anti-remodeling role in the context of acute lung injury. nih.gov

Further research in a model of early pulmonary fibrosis, also induced by LPS, demonstrated that Angiotensin-(1-7) has protective effects. nih.gov The administration of A-779 trifluoroacetate counteracted these protective effects, leading to an upregulation of AT1R mRNA expression, which is associated with pro-fibrotic signaling. nih.gov These studies collectively indicate that the Angiotensin-(1-7)/Mas receptor axis, which is blocked by A-779 trifluoroacetate, plays a role in mitigating fibrotic processes in non-human biological systems.

Table 3: Modulation of Fibrotic Processes by A-779 Trifluoroacetate

| Experimental Model | Effect of A-779 Trifluoroacetate Administration | Implied Role of Ang-(1-7)/Mas Axis |

|---|---|---|

| Mouse model of acute lung injury | Aggravated collagen deposition and lung remodeling. nih.gov | Anti-fibrotic/Anti-remodeling |

| Mouse model of early pulmonary fibrosis | Counteracted the protective, anti-fibrotic effects of Angiotensin-(1-7). nih.gov | Anti-fibrotic |

Methodological Considerations and Confounding Factors in A 779 Trifluoroacetate Studies

Impact of Trifluoroacetate (B77799) Counter-Ion on Cellular and Biological Assays

Influence on Cell Proliferation and Viability in Culture Systems

Research has demonstrated that the trifluoroacetate ion can significantly impact cell proliferation and viability in various cell culture systems. These effects are dose-dependent and can vary between cell types.

Inhibition of Osteoblast and Chondrocyte Proliferation: Studies have shown that TFA, at concentrations as low as 10 nM, can inhibit the proliferation of osteoblasts and chondrocytes. nih.govphysiology.orgphysiology.orggenscript.com This inhibitory effect becomes more pronounced at higher concentrations, with 100 nM of TFA causing a 10% reduction in osteoblast growth. genscript.com When comparing the effects of TFA and hydrochloride (HCl) salts of peptides like amylin and calcitonin on osteoblasts, the TFA salts consistently resulted in lower cell proliferation. nih.govphysiology.orgphysiology.org This can lead to the misinterpretation of a peptide's effect, potentially masking a proliferative action or wrongly attributing an anti-proliferative one. nih.govphysiology.orgphysiology.org

Modulation of Glioma Cell Growth: In contrast to its inhibitory effects on some cell types, TFA has been shown to modulate the growth of glioma cells. genscript.comnih.gov Treatment of C6 murine glioma cells with TFA led to a concentration-dependent enhancement of cell growth and an increase in protein synthesis. genscript.comnih.gov This highlights the cell-type-specific nature of TFA's effects and the potential for it to act as a confounding factor in studies involving glioma cell lines. genscript.comnih.govbmj.comarchivesofmedicalscience.commdpi.com

Allosteric Modulation of Other Receptors by Trifluoroacetate

Beyond its effects on cell growth, trifluoroacetate can also act as an allosteric modulator of certain receptors, further complicating the interpretation of pharmacological studies.

Glycine (B1666218) Receptor Activation: Trifluoroacetate has been identified as an allosteric modulator of the glycine receptor (GlyR). genscript.comnih.govgenscript.com It can enhance the currents elicited by low concentrations of glycine, effectively increasing the receptor's activity. nih.gov This modulation is specific to the glycine receptor, as TFA has been shown to have no effect on GABA(A) or 5-HT3A receptors. nih.gov This finding is particularly relevant for neuropharmacological studies where the glycine receptor may be an unintended target of TFA. physiology.orgliverpool.ac.ukuq.edu.au

Immunogenic Potential and Systemic Effects of Trifluoroacetate in Vivo

The influence of the trifluoroacetate counter-ion extends to in vivo systems, where it can exhibit immunogenic potential and contribute to systemic effects.

Induction of Immune Responses: TFA has the capacity to trifluoroacetylate amino groups in proteins, which can lead to the generation of an antibody response. genscript.com Studies in mice have shown that the type of counter-ion can influence the development of clinical signs in experimental autoimmune encephalomyelitis (EAE). genscript.com Peptides with TFA as the counter-ion have been observed to elicit different immune responses compared to their acetate (B1210297) or hydrochloride salt counterparts. nih.govgenscript.com These findings underscore the importance of considering the immunomodulatory properties of TFA in preclinical and in vivo research. nih.govmdpi.comaai.orgresearchgate.net

Strategies for Mitigating Trifluoroacetate-Related Experimental Variability

Given the potential for trifluoroacetate to confound experimental results, it is imperative to employ strategies that minimize its interference.

Comparative Analysis with Alternative Salt Forms

A primary strategy to control for the effects of the TFA counter-ion is to perform comparative analyses using alternative, more biologically inert salt forms of the compound of interest.

Use of Hydrochloride Salts: The hydrochloride (HCl) salt is a commonly used alternative to the TFA salt. nih.govphysiology.orgphysiology.orgnih.gov Studies have shown that in contrast to TFA, HCl does not inhibit the proliferation of osteoblasts and chondrocytes. genscript.com By comparing the biological activity of the TFA salt of a peptide with its HCl salt, researchers can differentiate the effects of the peptide itself from those of the counter-ion. nih.govnih.govphysiology.orgphysiology.orgmdpi.com This comparative approach is essential for accurately assessing the biological function of synthetic peptides. nih.govphysiology.orgphysiology.orgnih.gov

Optimization of Experimental Conditions to Minimize Counter-Ion Interference

In addition to using alternative salt forms, optimizing experimental conditions can help to reduce the impact of the TFA counter-ion.

Minimizing TFA Concentration: Since the effects of TFA are often dose-dependent, using the lowest effective concentration of the A-779 trifluoroacetate compound can help to minimize the off-target effects of the counter-ion. genscript.com

Counter-Ion Exchange: Methodologies exist to exchange the trifluoroacetate counter-ion for another, such as hydrochloride or acetate, post-synthesis. genscript.commdpi.comresearchgate.net This can be achieved through techniques like solid-phase extraction chromatography. mdpi.com

Careful Experimental Design: Researchers should be aware of the potential for TFA to interfere with specific assays. For example, in studies involving infrared spectroscopy, the strong absorbance of TFA can obscure the amide I band of a peptide, necessitating its removal. researchgate.net Similarly, in mass spectrometry, TFA can suppress the signal of the analyte ion, and strategies to mitigate this suppression may be required. nih.gov Careful consideration of these potential interferences during experimental design is crucial. scielo.brwaters.comresearchgate.netnih.gov

Advanced Experimental Approaches and Analytical Techniques in A 779 Trifluoroacetate Research

Biochemical and Molecular Assays for Receptor Function and Signaling

A variety of biochemical and molecular assays have been instrumental in dissecting the mechanisms of A-779 trifluoroacetate (B77799) action at the molecular level.

Radioligand Binding Assays: These assays are crucial for determining the binding affinity of a ligand to its receptor. In the case of A-779 trifluoroacetate, radioligand binding assays have established it as a potent antagonist of the Mas receptor, with an IC50 value of 0.3 nM. caymanchem.comlabscoop.comnetascientific.com These assays also demonstrated the compound's selectivity, as it does not compete with angiotensin II for binding to AT1 and AT2 receptors in adrenocortical membranes at a concentration of 1 µM. caymanchem.comnetascientific.com

Arachidonic Acid Release Assays: As a downstream signaling event of Mas receptor activation, the release of arachidonic acid can be measured to assess receptor function. In vitro studies using CHO cells transfected with the Mas receptor have shown that A-779 trifluoroacetate inhibits the Angiotensin-(1-7)-induced release of arachidonic acid, further confirming its antagonistic activity. caymanchem.comlabscoop.comnetascientific.com

qPCR and Western Blotting: Quantitative polymerase chain reaction (qPCR) and Western blotting are used to measure gene and protein expression levels, respectively. These techniques have been used to demonstrate the presence of Mas receptor and ACE2 (Angiotensin-Converting Enzyme 2, which generates Angiotensin-(1-7)) genes and proteins in specific tissues, such as the lateral preoptic area of the brain. frontiersin.org While not directly detailing the use of A-779 in these specific assays, they provide the foundational evidence of the target's presence, which is a prerequisite for studying the effects of its antagonist, A-779.

| Assay Type | Key Finding with A-779 Trifluoroacetate | Reference |

| Radioligand Binding Assay | Potent and selective antagonist of the Mas receptor (IC50 = 0.3 nM). | caymanchem.comlabscoop.comnetascientific.com |

| Arachidonic Acid Release Assay | Inhibits Angiotensin-(1-7)-induced arachidonic acid release in Mas-transfected CHO cells. | caymanchem.comlabscoop.comnetascientific.com |

Physiological Monitoring and Imaging Techniques in Preclinical Research

To understand the systemic effects of A-779 trifluoroacetate, various physiological parameters are monitored in preclinical animal models.

Mean Arterial Pressure (MAP) Monitoring: Continuous monitoring of MAP is essential for assessing the cardiovascular effects of A-779. anatoljcardiol.comnih.govficm.ac.uk Studies have shown that A-779 can inhibit the decrease in MAP induced by the microinjection of Angiotensin-(1-7) into the nucleus of the solitary tract, without affecting basal MAP. caymanchem.comnetascientific.com This indicates that the Mas receptor in this brain region is involved in the central regulation of blood pressure.

Urine Flow Rate Measurement: The effect of A-779 on renal function is often assessed by measuring urine flow rate. drjoschoeman.com.auscispace.com In male rats where AT1 and AT2 receptors are blocked, A-779 has been observed to increase urine flow rate and sodium excretion, highlighting a sex-dependent role of the Mas receptor in renal physiology. caymanchem.comcaymanchem.com

Renal Blood Flow Assessment: The impact of A-779 on kidney hemodynamics can be evaluated by measuring renal blood flow. frontiersin.org In studies on hypertensive rats subjected to renal ischemia-reperfusion injury, the administration of A-779 was found to alter the renal blood flow response to Angiotensin II, suggesting a role for the Mas receptor in modulating renal vascular resistance under pathological conditions. nih.gov

| Monitored Parameter | Effect of A-779 Trifluoroacetate | Animal Model | Reference |

| Mean Arterial Pressure (MAP) | Inhibits Ang-(1-7)-induced decrease in MAP. | Rats | caymanchem.comnetascientific.com |

| Urine Flow Rate | Increases urine flow rate and sodium excretion in male rats (with AT1/AT2 blockade). | Rats | caymanchem.comcaymanchem.com |

| Renal Blood Flow | Alters renal blood flow response to Angiotensin II post-ischemia-reperfusion. | Hypertensive Rats | nih.gov |

Future Directions and Open Questions in A 779 Trifluoroacetate Research

Elucidation of Novel Physiological Roles Beyond the Angiotensin System in Preclinical Contexts

While A-779 trifluoroacetate (B77799) is primarily recognized for its role as a selective antagonist of the Mas receptor within the renin-angiotensin system (RAS), emerging preclinical evidence suggests its potential influence on physiological pathways beyond this classical axis. ahajournals.orgmedchemexpress.com Investigations are beginning to explore these non-canonical roles, opening new avenues for understanding the broader physiological impact of Mas receptor modulation.

One area of active research is the interplay between the RAS and other signaling systems. For instance, studies have shown that A-779 can attenuate the potentiation of bradykinin's hypotensive effects by ACE inhibitors, suggesting a potential cross-talk between the angiotensin and kinin systems. apexbt.com This interaction highlights a physiological role for the Ang-(1-7)/Mas axis that is not solely confined to its direct cardiovascular effects.

Furthermore, the influence of A-779 on inflammatory and metabolic processes is gaining attention. Preclinical models have demonstrated that by blocking the Ang-(1-7)/Mas axis, A-779 can reverse the anti-inflammatory effects of Ang-(1-7) in vascular smooth muscle cells. medchemexpress.comfrontiersin.org This includes the inhibition of Ang-(1-7)'s ability to suppress the expression of pro-inflammatory markers like inducible nitric oxide synthase (iNOS), monocyte chemoattractant protein-1 (MCP-1), and vascular cell adhesion molecule-1 (VCAM-1). medchemexpress.comfrontiersin.org These findings suggest a role for the Mas receptor in modulating vascular inflammation, a process central to various pathologies.

The compound's effects on cellular processes such as proliferation and apoptosis are also under investigation. In vascular smooth muscle cells, A-779 was found to block the anti-proliferative effects of Ang-(1-7). medchemexpress.com Additionally, research in bone metabolism has shown that A-779 can impact bone health by abolishing the protective effects of Ang-(1-7), suggesting a role for the Mas receptor in bone remodeling processes. medchemexpress.com

Future research will likely focus on further delineating these novel physiological roles in various preclinical models. Understanding the precise mechanisms through which A-779 and the Mas receptor influence pathways beyond the traditional RAS will be crucial for uncovering new therapeutic possibilities and fully comprehending the compound's biological functions.

Structure-Activity Relationship Studies for Enhanced Mas Receptor Antagonism and Selectivity

The development of A-779 as a selective Mas receptor antagonist has been a significant step in dissecting the functions of the protective arm of the renin-angiotensin system. tocris.comrndsystems.com However, ongoing research is focused on refining its structure to enhance its antagonistic properties and improve its selectivity. Structure-activity relationship (SAR) studies are pivotal in this endeavor, aiming to identify key chemical features that govern the molecule's interaction with the Mas receptor.

A-779 is a heptapeptide (B1575542) analog of Ang-(1-7), with a D-alanine substitution at position 7 ([D-Ala⁷]-Ang-(1-7)). tocris.comrndsystems.com This modification was crucial in converting the endogenous agonist into a competitive antagonist. The primary focus of SAR studies is to explore further modifications to this peptide backbone to increase binding affinity and antagonist potency.

Key areas of investigation in SAR studies include:

Amino Acid Substitutions: Systematically replacing each amino acid in the A-779 sequence to determine its contribution to receptor binding and antagonism. This can reveal critical residues and inform the design of more potent analogs.

Modifications of the Peptide Backbone: Introducing non-natural amino acids, cyclizing the peptide, or altering the peptide bonds to increase stability against enzymatic degradation and improve pharmacokinetic properties.

The goal of these studies is not only to enhance potency but also to ensure high selectivity for the Mas receptor over other angiotensin receptors, such as AT1 and AT2. tocris.comrndsystems.com A-779 has already demonstrated good selectivity, showing no significant affinity for AT1 or AT2 receptors at concentrations up to 1 µM. tocris.comrndsystems.com However, SAR studies can further refine this selectivity profile, minimizing the potential for off-target effects.

| Structural Feature | Description | Significance for Mas Receptor Antagonism |

|---|---|---|

| D-Alanine at Position 7 | Substitution of the original L-alanine with its D-isomer. | Confers antagonist properties by altering the peptide's conformation and interaction with the receptor binding pocket. tocris.comrndsystems.com |

| Peptide Sequence | Asp-Arg-Val-Tyr-Ile-His-D-Ala | The specific sequence of amino acids determines the overall shape and charge distribution, which is crucial for selective binding to the Mas receptor. tocris.comrndsystems.com |

| Trifluoroacetate Counter-ion | A salt-forming ion associated with the peptide. | While not part of the core structure, it can influence solubility and stability. Minimizing its effects is a goal for developing advanced research tools. caymanchem.com |

Future SAR studies will likely leverage computational modeling and high-throughput screening techniques to accelerate the discovery of new and improved Mas receptor antagonists. The insights gained from this research will be invaluable for developing more precise tools to study the Mas receptor and for the potential development of novel therapeutics.

Development of Advanced Research Tools for Mas Receptor Modulators with Minimized Counter-Ion Effects

The utility of peptide-based research tools like A-779 can be influenced by factors such as the presence of counter-ions, which are introduced during synthesis and purification. Trifluoroacetate (TFA) is a common counter-ion found in commercially available synthetic peptides, including A-779 trifluoroacetate. While often considered inert, TFA can have unintended biological effects, potentially confounding the interpretation of experimental results. Therefore, a key area of future development is the creation of advanced research tools for Mas receptor modulation with minimized counter-ion effects.

The primary goal is to produce Mas receptor modulators, both agonists and antagonists, that are either free of TFA or have it replaced with a more biologically compatible counter-ion, such as acetate (B1210297) or chloride. This can be achieved through advanced purification techniques, such as alternative chromatography methods or salt exchange procedures.

The development of such tools would offer several advantages:

Increased Accuracy of Experimental Data: By eliminating a potential source of confounding variables, researchers can be more confident that the observed effects are solely due to the modulation of the Mas receptor.

Improved Reproducibility: The variability introduced by counter-ion effects can be a source of inconsistency between different batches of a compound or between different laboratories. Minimizing these effects would lead to more reproducible research.

Enhanced In Vivo Relevance: For preclinical studies, particularly those involving long-term administration, it is crucial to use compounds that are as close to a physiologically neutral state as possible.

| Strategy | Description | Potential Benefits |

|---|---|---|

| Alternative Purification Methods | Employing chromatography systems that do not use trifluoroacetic acid. | Produces peptides that are free of TFA from the outset. |

| Salt Exchange Procedures | Replacing the trifluoroacetate counter-ion with a more biologically inert ion like acetate or chloride post-synthesis. | Allows for the use of existing synthesis protocols while still minimizing TFA-related artifacts. |

| Development of Non-Peptide Modulators | Designing and synthesizing small molecule modulators of the Mas receptor that do not require the same purification methods as peptides. | Can circumvent the issue of counter-ions altogether and may offer improved pharmacokinetic properties. |

The development of these advanced research tools is essential for the continued progress of research into the Ang-(1-7)/Mas axis. By providing cleaner and more reliable pharmacological probes, these tools will enable a more precise understanding of the physiological and pathophysiological roles of the Mas receptor.

Comparative Preclinical Efficacy and Mechanism Studies with Other RAS Modulators in Diverse Experimental Paradigms

To fully understand the therapeutic potential of targeting the Mas receptor with A-779, it is essential to conduct comparative preclinical studies that evaluate its efficacy and mechanisms of action alongside other modulators of the renin-angiotensin system (RAS). These studies should be performed in a variety of experimental models that represent different pathological conditions.

The RAS is a complex cascade with multiple points of intervention. portlandpress.comnih.gov Standard therapies often target the production of Angiotensin II (Ang II) with ACE inhibitors or block its action at the AT1 receptor with angiotensin receptor blockers (ARBs). A-779, by targeting the Mas receptor, represents a different therapeutic strategy that focuses on the protective arm of the RAS.

Comparative studies should aim to address the following questions:

Synergistic or Additive Effects: Does the combination of A-779 with an ACE inhibitor or an ARB offer greater therapeutic benefit than either agent alone? For example, studies in hypertensive rats have explored the combined effects of the ARB olmesartan (B1677269) and A-779. oup.comresearchgate.net

Differential Mechanisms of Action: How do the cellular and molecular mechanisms of A-779's effects differ from those of other RAS modulators? This could involve examining downstream signaling pathways, gene expression profiles, and effects on inflammation and fibrosis.

Efficacy in Different Disease Models: How does the efficacy of A-779 compare to other RAS modulators in models of hypertension, heart failure, kidney disease, and other conditions where the RAS is implicated?

| RAS Modulator | Primary Mechanism of Action | Key Preclinical Findings in Comparative Studies |

|---|---|---|

| A-779 Trifluoroacetate | Selective antagonist of the Mas receptor, blocking the effects of Ang-(1-7). tocris.comrndsystems.com | In some models, co-administration with an ARB did not alter the blood pressure-lowering effects of the ARB, suggesting independent or non-additive effects in that context. oup.comresearchgate.net |

| ACE Inhibitors (e.g., Captopril, Enalapril) | Inhibit Angiotensin-Converting Enzyme, reducing the production of Ang II and increasing the levels of bradykinin (B550075) and Ang-(1-7). ahajournals.org | The improvement in baroreflex sensitivity by enalapril (B1671234) can be reversed by A-779, indicating that this effect is mediated by Ang-(1-7). ahajournals.org |

| Angiotensin Receptor Blockers (ARBs) (e.g., Losartan (B1675146), Olmesartan) | Selectively block the AT1 receptor, preventing the actions of Ang II. oup.comresearchgate.net | In hypertensive rats, the antihypertensive effects of olmesartan were not significantly altered by co-administration of A-779. oup.comresearchgate.net |

| Direct Renin Inhibitors (e.g., Aliskiren) | Inhibit the enzymatic activity of renin, the first and rate-limiting step in the RAS cascade. | Comparative studies with A-779 are less common but would provide insights into the effects of upstream versus downstream RAS inhibition. |

By systematically comparing A-779 with other RAS modulators in diverse experimental paradigms, researchers can gain a clearer understanding of the unique therapeutic potential of targeting the Mas receptor. This knowledge will be crucial for guiding the future development of novel therapies for cardiovascular and other diseases.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying trifluoroacetate (TFA) in environmental or synthetic samples?

- Methodological Answer : Ion chromatography with preconcentration is widely used for trace-level detection of TFA in environmental matrices (e.g., snow, rainwater), achieving detection limits as low as 0.2 ppb . For synthetic applications, nuclear magnetic resonance (NMR) and X-ray photoelectron spectroscopy (XPS) are critical. XPS, combined with computational models like DFT/MRCI, can validate electronic structures by comparing experimental spectra (e.g., ethyl trifluoroacetate) with simulated data . Liquid-liquid extraction (LLE) and headspace (HS) methods are also employed for isolating TFA from complex mixtures .

Q. How can sodium trifluoroacetate be utilized as a driving force in acetal synthesis?

- Methodological Answer : Sodium trifluoroacetate facilitates acetal formation under basic conditions by acting as a mild base. This protocol involves reacting non-enolizable aldehydes with alcohols in the presence of sodium alkoxide and trifluoroacetate esters. The reaction’s orthogonality with acid-sensitive protecting groups makes it suitable for synthesizing complex organic molecules .

Q. What are the stability considerations for trifluoroacetate salts in biological buffers?

- Methodological Answer : Trifluoroacetate counterions, common in peptide salts (e.g., tcY-NH2 trifluoroacetate), can interfere with biological assays due to their hygroscopic nature. Purification via reversed-phase HPLC or dialysis is recommended to minimize buffer interactions. Stability studies should include pH titration and thermal gravimetric analysis (TGA) to assess decomposition under physiological conditions .

Q. How is trifluoroacetate quantified in atmospheric or precipitation samples?

- Methodological Answer : Rainwater and snow samples are analyzed using ion chromatography after filtration and preconcentration. Reported TFA concentrations in precipitation range from 1.5 to 272 ng/L, with wet deposition fluxes influenced by anthropogenic sources (e.g., HFC-134a degradation) .

Advanced Research Questions

Q. What mechanistic insights govern the electrochemical decarboxylation of trifluoroacetate in non-aqueous systems?

- Methodological Answer : The Kolbe reaction in trifluoroacetate–trifluoroacetic acid systems proceeds via adsorbed intermediates (e.g., CF₃COO⁻ radicals) on electrode surfaces. Tafel slope analysis under Langmuir (∼120 mV/dec) or Temkin (∼60 mV/dec) conditions reveals monolayer coverage of intermediates. Galvanostatic transients and isotopic labeling (e.g., deuterated TFA) can distinguish between radical recombination and proton-coupled electron transfer pathways .

Q. How can computational modeling predict the spectroscopic behavior of trifluoroacetate derivatives?

- Methodological Answer : Density functional theory (DFT) combined with multireference configuration interaction (MRCI) accurately simulates XPS and NEXAFS spectra for trifluoroacetate-containing compounds. For example, ethyl trifluoroacetate’s XPS aligns with Dyson orbital norms calculated using the CVS-QE12 Hamiltonian. Basis sets like augcc-pCVTZ are critical for reproducing experimental core-excitation energies .

Q. What strategies resolve contradictions in trifluoroacetate degradation pathways under varying experimental conditions?

- Methodological Answer : Surface-binding studies using temperature-programmed desorption (TPD) and isotopic labeling (e.g., ¹³C-TFA) differentiate between thermal decomposition pathways. For instance, trifluoroacetate decomposition on metal surfaces shows selectivity constants (CF₃/CH₃) that remain stable up to 0.10 ML coverage, validated via deconvolution of CO₂ signals in mass spectrometry .

Q. How does trifluoroacetate influence the photophysical properties of light-harvesting complexes in synthetic biology?

- Methodological Answer : In photosynthetic membrane simulations, trifluoroacetate counterions (e.g., AT7519 trifluoroacetate) alter charge distribution in chromophores. Hybrid quantum mechanics/molecular mechanics (QM/MM) models reveal how TFA’s electron-withdrawing effects modulate exciton transfer efficiency. GPU-accelerated molecular dynamics are essential for simulating large systems over nanosecond timescales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.